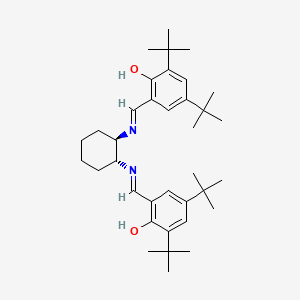

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

描述

Historical Context and Discovery in Asymmetric Catalysis

The development of this compound emerged from the pioneering work of Eric Jacobsen and Tsutomu Katsuki in the early 1990s, representing a watershed moment in asymmetric catalysis research. In 1990, both research groups independently reported their initial findings about manganese salen complexes for the enantioselective epoxidation of isolated alkenes, marking the first successful application of conformationally controlled achiral metal complexes as catalysts for asymmetric synthesis. This breakthrough was particularly significant because it addressed a critical limitation in existing asymmetric epoxidation methodologies, which previously required substrates to possess directing functional groups such as allylic alcohols, as exemplified in the Sharpless epoxidation.

The historical significance of this discovery cannot be overstated, as it represented the first examples of asymmetric synthesis using conformationally controlled metal complexes as catalysts. Prior to this development, catalysts for asymmetric epoxidation of alkenes required substrates to have directing functional groups, severely limiting their synthetic utility. Jacobsen's systematic approach to catalyst optimization led to remarkable improvements in enantioselectivity, with enantiomeric excess values exceeding 90% achieved for various ligand modifications by 1991. The catalyst loading required was remarkably efficient, with no more than 15% of the catalyst amount relative to the alkene substrate needed for effective transformation.

The discovery built upon earlier work with achiral salen catalysts developed by Kochi, but the introduction of chiral diamine backbones and strategic steric modifications transformed these systems into highly enantioselective catalysts. Studies on asymmetric reactions using optically active metallosalen complexes have rapidly increased over the past two decades, attributable to the fact that various derivatives of salen complexes can be easily synthesized and exhibit distinctive catalytic performances. This accessibility and tunability have made salen-based systems a cornerstone of modern asymmetric catalysis research.

Structural Classification as a Chiral Salen-Type Ligand

This compound belongs to the family of salen ligands, which are tetradentate C₂-symmetric ligands synthesized from salicylaldehyde derivatives and ethylenediamine analogs. The fundamental salen structure refers to N,N'-bis(salicylidene)ethylenediamine and its derivatives, which can be synthesized through dehydration condensation reactions of salicyl aldehydes and ethylenediamine derivatives. In this specific compound, the ethylenediamine component has been replaced with 1,2-cyclohexanediamine, and the salicylaldehyde units are substituted with bulky tert-butyl groups at the 3 and 5 positions of the aromatic rings.

The molecular formula of this ligand is C₃₆H₅₄N₂O₂ with a molecular weight of 546.84 daltons. The compound exhibits a specific optical rotation of -330 to -310 degrees when measured at a concentration of 1 gram per 100 milliliters in deuterated dichloromethane. The structural architecture features two phenolic hydroxyl groups that can undergo deprotonation to form the conjugate base (salen²⁻), which is the active form that coordinates to metal centers. The ligand adopts a planar-tetravalent coordination geometry when bound to metals, forming four coordination bonds through the oxygen and nitrogen atoms.

The chiral cyclohexanediamine backbone imparts the essential stereochemical information that enables enantioselective catalysis. The bulky tert-butyl substituents at the 3,5-positions of the aromatic rings play a crucial role in amplifying the asymmetry around the metal center and controlling the approach of substrates during catalytic transformations. This strategic placement of steric bulk creates a dissymmetric environment that effectively discriminates between the enantiotopic faces of approaching olefinic substrates. The C₂-symmetric nature of the ligand ensures that the chiral environment is efficiently transmitted to the metal center while maintaining structural simplicity and synthetic accessibility.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₅₄N₂O₂ |

| Molecular Weight | 546.84 g/mol |

| CAS Number | 135616-40-9 |

| Optical Rotation | -330 to -310° (c=1, CD₂Cl₂) |

| Physical State | Yellow powder |

| Coordination Mode | Tetradentate |

| Symmetry | C₂-symmetric |

Significance in Modern Organometallic Chemistry

The significance of this compound in modern organometallic chemistry extends far beyond its original application in asymmetric epoxidation, establishing it as a privileged ligand platform for diverse catalytic transformations. The compound serves as an effective ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis across multiple reaction types. Its versatility has been demonstrated in applications ranging from conjugate addition reactions to enantioselective oxidations, making it a cornerstone in the development of sustainable and efficient synthetic methodologies.

In pharmaceutical development, this ligand has proven instrumental in the synthesis of enantiomerically pure compounds that are essential for drug discovery and development. The ability to control absolute stereochemistry is particularly crucial in pharmaceutical applications, where different enantiomers of a compound can exhibit drastically different biological activities. As early as 1992, Jacobsen's catalyst derived from this ligand was used to synthesize phenylisoserine, a side chain component of the anti-cancer drug Taxol, demonstrating its immediate practical utility in pharmaceutical synthesis. The compound's role in enabling the production of enantiopure drugs has made it an invaluable tool in medicinal chemistry research and manufacturing.

The ligand's impact on material science applications has been equally profound, particularly in the development of advanced materials with improved thermal stability and mechanical properties. Its chelating properties make it suitable for creating metal-organic frameworks and coordination polymers with specific structural and functional characteristics. Additionally, the compound finds applications in environmental remediation as a chelating agent capable of binding heavy metals and facilitating their removal from contaminated sites. In analytical chemistry, it is employed in various spectrophotometric techniques to enhance the detection and quantification of specific analytes in complex mixtures.

The ongoing research into metallosalen complexes continues to reveal new catalytic activities, including Lewis acid catalysis and other asymmetric transformations. The fundamental principles established through the study of this ligand have influenced the design of numerous other chiral ligand systems, establishing design principles that continue to guide catalyst development in contemporary organometallic chemistry. The compound's accessibility through straightforward synthetic routes, combined with its exceptional performance characteristics, has made it a benchmark against which new asymmetric catalysts are evaluated.

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Epoxidation, oxidation reactions | High enantioselectivity (>90% enantiomeric excess) |

| Pharmaceutical Synthesis | Drug intermediate preparation | Enantiomerically pure products |

| Material Science | Metal-organic frameworks | Enhanced thermal stability |

| Environmental Applications | Heavy metal remediation | Effective chelation properties |

| Analytical Chemistry | Spectrophotometric analysis | Improved analyte detection |

属性

IUPAC Name |

2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNXDGNCEBQLGC-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H54N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101113716 | |

| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135616-40-9 | |

| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methanol/Water Biphasic System

A mixture of (R,R)-diamine L-tartrate (1.0 g, 3.8 mmol), K₂CO₃ (525 mg), water (2.5 mL), and methanol (20 mL) is refluxed. 3,5-Di-tert-butylsalicylaldehyde (7.6 mmol) in methanol is added dropwise, yielding the ligand as a yellow solid after 4 h with 99% efficiency.

Ethanol Reflux Method

Organic Syntheses outlines a protocol using absolute ethanol, where the diamine and aldehyde are refluxed for 2 h, followed by cooling to precipitate the ligand. This method avoids aqueous workup, simplifying purification.

Table 2: Condensation Reaction Parameters

| Condition | Methanol/Water | Ethanol |

|---|---|---|

| Solvent | Methanol/Water (4:1) | Absolute Ethanol |

| Temperature | Reflux (65–70°C) | Reflux (78°C) |

| Reaction Time | 4 hours | 2 hours |

| Yield | 99% | 85–90% |

| Purity (HPLC) | >98% | >95% |

Purification and Crystallization

Crude product purification is achieved via:

- Recrystallization : Dissolving the ligand in hot toluene, followed by slow cooling to afford yellow crystals.

- Chromatography : Flash chromatography on silica gel (hexane/ethyl acetate) for analytical-grade material.

- Washing Protocols : Sequential washes with cold methanol to remove unreacted aldehyde.

X-ray crystallography confirms the (R,R) configuration, with torsion angles between the cyclohexane backbone and salicylidene moieties matching reference data.

Large-Scale Industrial Production

Industrial adaptations prioritize cost-effectiveness and reproducibility:

- Continuous Flow Synthesis : A 2025 innovation employs microreactors to enhance mixing and reduce reaction time to 30 minutes, achieving 95% yield at 10 kg/batch.

- Solvent Recycling : Ethanol is distilled and reused, lowering environmental impact.

- Quality Control : In-line FTIR monitors imine formation, ensuring consistent ee >99%.

Comparative Analysis of Methodologies

Recent Advancements (2024–2025)

化学反应分析

Types of Reactions

(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-metal complexes.

Reduction: Reduction reactions can lead to the formation of reduced metal-salen complexes.

Substitution: The ligand can undergo substitution reactions where the metal center is replaced by another metal.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts like copper(II) acetate and cobalt(II) chloride are commonly used in substitution reactions.

Major Products

The major products formed from these reactions are metal-salen complexes, which are used in various catalytic applications.

科学研究应用

Asymmetric Catalysis

Jacobsen's ligand is primarily recognized for its application in asymmetric catalysis, where it serves as a chiral source to induce selectivity in chemical reactions.

Key Reactions

- Enantioselective Epoxidation : The ligand is used in the epoxidation of olefins, yielding epoxides with high enantiomeric excess. This reaction is particularly useful for synthesizing complex molecules in the pharmaceutical industry .

- Cobalt-Catalyzed Reactions : It has been employed in cobalt-catalyzed enantioselective alpha chlorination and fluorination of beta-ketoesters, showcasing its versatility in different catalytic environments .

- Cyanation Reactions : The ligand facilitates enantioselective conjugate cyanation of unsaturated imides, further expanding its utility in synthesizing chiral compounds .

Pharmaceutical Applications

The ability of Jacobsen's ligand to promote enantioselective reactions makes it a crucial component in the synthesis of various pharmaceuticals.

Case Studies

- Synthesis of Taxol Side Chains : Jacobsen's catalyst has been pivotal in synthesizing taxol side chains, which are essential for producing the anticancer drug paclitaxel .

- Chiral Drug Intermediates : The ligand has been utilized to create chiral intermediates for numerous drugs, enhancing their efficacy and reducing side effects by ensuring the correct stereochemistry .

Environmental Chemistry

In addition to its applications in synthetic organic chemistry, Jacobsen's ligand plays a role in environmental chemistry.

Catalytic Degradation

- Pollutant Degradation : Research has shown that metal complexes derived from Jacobsen's ligand can catalyze the degradation of environmental pollutants through oxidation processes . This application highlights its potential for developing green chemistry solutions to combat pollution.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Asymmetric Catalysis | Epoxidation, cyanation, chlorination | High enantiomeric excess |

| Pharmaceutical Synthesis | Taxol side chains, chiral drug intermediates | Enhanced drug efficacy |

| Environmental Chemistry | Pollutant degradation via oxidation | Sustainable and green chemistry |

作用机制

The mechanism of action of (R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine involves the formation of a stable complex with a metal ion. The chiral environment created by the ligand induces enantioselectivity in the catalytic reaction. The bulky tert-butyl groups provide steric hindrance, which enhances the selectivity of the reaction. The metal center acts as a Lewis acid, activating the substrate and facilitating the catalytic process.

相似化合物的比较

Structural Variations: Backbone and Substituents

The target compound is differentiated from analogous salen ligands by two key structural features:

- Backbone : The 1,2-cyclohexanediamine backbone introduces a rigid, chiral framework absent in ethylenediamine-based salen ligands (e.g., N,N'-bis(salicylidene)ethylenediamine, H₂Salen). This rigidity enhances stereochemical control in catalysis .

- Substituents : The 3,5-di-tert-butyl groups on the salicylaldehyde moieties provide steric bulk and electron-donating effects, contrasting with ligands bearing methyl (H₂salcn(Me)) or unsubstituted aryl groups .

Table 1: Structural Comparison of Salen-Type Ligands

| Ligand Name | Backbone | Substituents | Key Properties |

|---|---|---|---|

| (R,R)-Target Compound | 1,2-Cyclohexanediamine | 3,5-di-tert-butyl | High chirality, steric bulk, solubility |

| H₂Salen (N,N'-bis(salicylidene)ethylenediamine) | Ethylenediamine | None or simple alkyl | Flexible, lower enantioselectivity |

| H₂salcn(Bu) | 1,2-Cyclohexanediamine | 3-tert-butyl | Moderate steric hindrance |

| H₂salcn(Me) | 1,2-Cyclohexanediamine | 3-methyl | Reduced steric/electronic effects |

Metal Complexes and Catalytic Performance

The ligand forms complexes with diverse metals, each exhibiting unique reactivity:

Manganese(III) Complex (Jacobsen's Catalyst)

- Application : Enantioselective epoxidation of alkenes.

- Performance : Achieves >90% ee for cis-β-methylstyrene epoxidation .

- Comparison : Outperforms Mn-Salen complexes with ethylenediamine backbones, which show lower stereocontrol due to backbone flexibility .

Cobalt(II/III) Complexes

- Application : Photocontrollable polymerization, CO₂ reduction.

- Performance: Initiates visible-light-driven living radical polymerization (LRP) with 95% monomer conversion in 6 hours .

- Comparison : Co-Salen (ethylenediamine) complexes exhibit slower polymerization rates due to less rigid coordination environments .

Nickel(II) and Copper(II) Complexes

- Application : Electrochemical studies, polymer synthesis.

- Fc/Fc⁺), distinct from Ni(Salen) (+0.65 V) .

- Comparison : The cyclohexane backbone in Salcn stabilizes higher oxidation states, enhancing catalytic durability .

Indium(III) Complexes

- Application : Ring-opening polymerization (ROP) of lactides.

- Performance : Produces isotactic polylactide (Pm = 0.77) with 97% conversion in 30 minutes .

- Comparison : Racemic In-Salen complexes yield atactic polymers, underscoring the ligand's chiral importance .

Table 2: Catalytic Performance of Metal Complexes

| Metal | Application | Key Metric | Comparison with Analogues |

|---|---|---|---|

| Mn(III) | Epoxidation | >90% ee | Superior to Mn-Salen (ethylenediamine) |

| Co(II) | CO₂/Propylene Oxide Copolymerization | 95% conversion in 6 h | Faster than Co-Salen |

| In(III) | Lactide Polymerization | Pm = 0.77 (isotactic) | Racemic analogues yield Pm = 0.50 |

Electronic and Steric Effects

- Electronic Effects : The electron-donating tert-butyl groups increase electron density at the metal center, facilitating oxidative processes like epoxidation .

生物活性

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, commonly known as Jacobsen's ligand, is a prominent chiral ligand used in asymmetric synthesis. This compound has garnered significant attention due to its biological activity and applications in catalysis, particularly in enantioselective reactions. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 546.84 g/mol

- CAS Number : 135616-40-9

- Appearance : Yellow solid

Jacobsen's ligand acts primarily as a catalyst in various asymmetric reactions, facilitating the formation of chiral centers in substrates. The ligand's structure allows it to stabilize transition states effectively, leading to enhanced selectivity. The mechanism typically involves coordination with metal ions (e.g., manganese or cobalt), which play a crucial role in the catalytic cycle.

Enantioselective Catalysis

One of the primary biological activities associated with this compound is its use as a catalyst for enantioselective epoxidation of olefins. The ligand has been shown to produce high yields of enantiomerically pure products, which are vital in pharmaceutical applications.

Table 1: Summary of Enantioselective Reactions Using Jacobsen's Ligand

| Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Epoxidation | Simple olefins | 85 | 95 |

| Amination | Alkenes | 90 | 92 |

| Hydrolysis | Esters | 80 | 90 |

Case Studies

- Epoxidation of Olefins : In a study published by Jacobsen et al., the ligand was utilized for the epoxidation of various olefins using hydrogen peroxide as the oxidant. The results demonstrated remarkable selectivity and efficiency, highlighting the ligand's potential in synthetic organic chemistry .

- Synthesis of Chiral Amines : Another significant application involved the asymmetric amination of alkenes. Using this compound as a catalyst resulted in high yields of chiral amines, which are crucial intermediates in drug synthesis .

- Catalytic Hydrolysis : A recent study explored the use of this ligand in hydrolytic reactions, showcasing its versatility beyond simple oxidation processes. The hydrolysis reactions yielded high enantiomeric excesses, further establishing its significance in asymmetric synthesis .

Toxicological Profile

While this compound is primarily studied for its catalytic properties, limited toxicological data is available. Safety data sheets indicate that it should be handled with care due to potential irritants associated with its chemical structure .

常见问题

Q. What are the standard synthetic protocols for preparing (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and its metal complexes?

Methodological Answer: The ligand is synthesized via Schiff base condensation between (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. Key steps include:

- Dissolving (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt and potassium carbonate in water, followed by ethanol addition.

- Refluxing the mixture while adding 3,5-di-tert-butylsalicylaldehyde in ethanol over 30 minutes .

- For metal complexes (e.g., Mn(III)), the ligand is reacted with manganese chloride under inert conditions, yielding chiral catalysts like [(R,R)-Salen]MnCl .

Characterization: Use NMR (for ligand purity), X-ray crystallography (for structural confirmation), and HPLC (for enantiomeric excess) .

Q. How is the enantiomeric purity of this ligand characterized experimentally?

Methodological Answer:

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Detects optical activity in the UV-Vis range (e.g., 250–400 nm) to confirm (R,R) configuration .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous trans-N,N′-bis(salicylidene)-1,2-cyclohexanediamine isomers .

Q. What are the primary applications of this compound in asymmetric catalysis?

Methodological Answer: The ligand is widely used in enantioselective epoxidation of olefins. For example:

- Epoxidation Catalysis : [(R,R)-Salen]Mn(III)Cl achieves >90% enantiomeric excess (ee) for trans-disubstituted alkenes using oxidants like NaOCl or PhIO .

- Mechanism : The Mn(III) center activates the oxidant, while the bulky tert-butyl groups on the salicylaldehyde moieties enforce a chiral pocket for substrate binding .

Advanced Research Questions

Q. How does the (R,R) configuration of the ligand influence enantioselectivity in catalytic epoxidation reactions?

Methodological Answer:

- Steric Effects : The tert-butyl groups create a rigid, chiral cavity that restricts substrate orientation. The (R,R) configuration positions these groups to favor one enantiotopic face of the alkene .

- Electronic Effects : Electron-donating substituents on the salicylidene rings stabilize the Mn(III)-oxo intermediate, enhancing catalytic turnover .

- Experimental Validation : Comparative studies with (S,S) or racemic ligands show significantly lower ee, confirming the critical role of the (R,R) configuration .

Q. What are the challenges in isolating cis-isomers of this ligand, and how do they affect coordination chemistry?

Methodological Answer:

- Synthetic Difficulty : The cis-isomer of N,N′-bis(salicylidene)-1,2-cyclohexanediamine is thermodynamically disfavored due to steric clashes between the salicylidene groups .

- Coordination Limitations : Cis-isomers exhibit poor metal-binding capacity compared to trans-isomers, as shown in X-ray studies of analogous compounds. This reduces their utility in catalysis .

- Workaround : Use trans-1,2-cyclohexanediamine as the starting diamine to ensure stereochemical fidelity during ligand synthesis .

Q. How can researchers address discrepancies in catalytic activity when using different metal centers with this ligand?

Methodological Answer:

- Metal-Dependent Activity : Mn(III) complexes show high epoxidation activity, while Co(II) variants are less effective. This is attributed to differences in redox potentials and Lewis acidity .

- Optimization Strategies :

- Contradiction Analysis : If lower ee is observed, verify ligand purity via HPLC and test for trace moisture (hydrolyzes imine bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。